Progression-Free Survival in Follicular Lymphoma: Rituximab vs. Obinutuzumab in GALLIUM Trial
In the phase III GALLIUM trial, obinutuzumab-based immunochemotherapy demonstrated a statistically significant improvement in progression-free survival (PFS) compared with rituximab-based immunochemotherapy in patients with previously untreated follicular lymphoma [1]. At a median follow-up of 7.9 years, the 7-year PFS rate was 63.4% for obinutuzumab-treated patients versus 55.7% for rituximab-treated patients (P = 0.006) [1]. This 7.7 percentage point absolute difference establishes rituximab as the comparator benchmark against which newer anti-CD20 agents are measured in this indication [2].
| Evidence Dimension | 7-year Progression-Free Survival Rate |
|---|---|
| Target Compound Data | 55.7% (rituximab-based immunochemotherapy) |
| Comparator Or Baseline | 63.4% (obinutuzumab-based immunochemotherapy) |
| Quantified Difference | -7.7 percentage points (P = 0.006) |
| Conditions | Phase III GALLIUM trial; 1202 patients with previously untreated follicular lymphoma; median follow-up 7.9 years |
Why This Matters
This quantitative PFS differential defines the efficacy benchmark for anti-CD20 antibody selection in follicular lymphoma and informs cost-effectiveness analyses for procurement decisions.
- [1] Townsend W, et al. Obinutuzumab Versus Rituximab Immunochemotherapy in Previously Untreated iNHL: Final Results From the GALLIUM Study. Hemasphere. 2023;7(7):e919. View Source
- [2] Marcus R, et al. Obinutuzumab for the First-Line Treatment of Follicular Lymphoma. N Engl J Med. 2017;377(14):1331-1344. View Source
